HIV-1 Integrase Allosteric Inhibition: Differential Mutant Susceptibility of 6-Br vs. 8-Br Isomer
In a study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 6-bromo substituted analog demonstrated a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo positional isomer retained full effectiveness [1]. This provides a clear, quantitative differentiation between the two regioisomers in a therapeutically relevant resistance model.
| Evidence Dimension | Antiviral potency against A128T mutant HIV-1 integrase |
|---|---|
| Target Compound Data | Significant loss of potency |
| Comparator Or Baseline | 8-Bromo analog |
| Quantified Difference | Qualitative difference: 6-Br loses potency, 8-Br retains full effectiveness |
| Conditions | Antiviral assay testing ALLINI-resistant IN A128T mutant virus |
Why This Matters
This difference informs a critical decision point in antiviral drug development: selecting the 6-bromo-7-methoxyquinoline scaffold may be advantageous for targeting wild-type virus, but its utility against common resistance mutations is limited compared to the 8-bromo isomer, directly impacting lead optimization strategies.
- [1] Dinh, L. P., Sun, J., Glenn, C. D., Patel, K., Pigza, J. A., Donahue, M. G., Yet, L., & Kessl, J. J. (2022). Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses, 14(7), 1466. View Source
